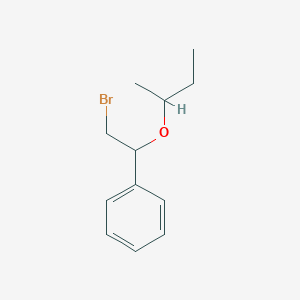

alpha-(Bromomethyl)benzyl sec-butyl ether

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of significant value. Alpha-(Bromomethyl)benzyl sec-butyl ether fits this description. The bromomethyl group serves as a potent electrophilic site, susceptible to nucleophilic substitution reactions. nbinno.com Benzylic halides are known to be highly reactive in such transformations due to the stabilization of the transition state and any potential carbocationic intermediate by the adjacent aromatic ring. quora.comshaalaa.com This reactivity allows for the facile introduction of the "alpha-(sec-butoxybenzyl)" moiety onto a variety of nucleophilic substrates.

The ether functionality, on the other hand, is generally stable under a range of reaction conditions, yet the benzylic nature of the ether linkage allows for specific cleavage methods, such as hydrogenolysis. youtube.comjk-sci.com This dual reactivity profile positions this compound as a potentially useful building block for the construction of more complex molecular architectures.

While specific, peer-reviewed studies focusing exclusively on this compound are not abundant in the current literature, the reactivity of analogous compounds, such as alpha-(bromomethyl)-p-chlorobenzyl sec-butyl ether, has been noted. smolecule.com This suggests that the parent compound would similarly participate in nucleophilic substitution, elimination, and potentially coupling reactions. smolecule.com

Historical Perspective on Related Benzyl (B1604629) Ether and Bromomethyl Compounds in Synthetic Methodologies

The utility of the functional groups present in this compound is well-established in the history of organic synthesis.

Benzyl Ethers: The use of benzyl ethers as protecting groups for alcohols is a cornerstone of synthetic strategy. organic-chemistry.orguwindsor.ca Introduced via methods like the Williamson ether synthesis, the benzyl group offers robust protection under a wide array of reaction conditions, including acidic and basic media. youtube.comorganic-chemistry.org Its popularity stems from the ease of its removal by catalytic hydrogenolysis, a mild method that often leaves other functional groups intact. jk-sci.com Over the decades, variations of the benzyl protecting group, such as the p-methoxybenzyl (PMB) ether, have been developed to allow for alternative deprotection strategies, for instance, oxidative cleavage. wikipedia.org This history underscores the importance of the benzyl ether motif in the controlled synthesis of complex molecules like natural products and pharmaceuticals. harvard.edu

Bromomethyl Compounds: Bromomethyl compounds are recognized as versatile reagents in organic synthesis, primarily due to the excellent leaving group ability of the bromide ion. nbinno.com The bromomethyl moiety is a key component in a multitude of alkylation reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.comresearchgate.net Historically, reagents like benzyl bromide have been fundamental for introducing the benzyl group. nih.gov The development of a wide range of bromo-organic compounds has expanded the toolkit of synthetic chemists, enabling transformations such as cyclizations, ring-openings, and substitutions. nih.gov The reactivity of the bromomethyl group is a critical aspect of the synthetic potential of this compound.

Scholarly Significance and Current Research Gaps Pertaining to this compound in Chemical Literature

The scholarly significance of this compound lies in its potential as a bifunctional reagent that combines the protective nature of a benzyl ether with the reactive capacity of a benzylic bromide. Its application could streamline synthetic routes by allowing for the introduction of a protected hydroxyl functionality in one step, which can be later unmasked after the bromomethyl group has been utilized for further molecular elaboration.

The reactivity of this compound with a diverse range of nucleophiles, its stability under various conditions, and its potential applications in areas such as medicinal chemistry or materials science remain largely unexplored. For instance, while the analogous alpha-(bromomethyl)-p-chlorobenzyl sec-butyl ether has been investigated for potential therapeutic properties, no such information is available for the parent compound. smolecule.com Future research into these areas would be necessary to fully elucidate the synthetic utility and significance of this compound.

Physicochemical Data

Below are tables detailing some of the known and predicted physicochemical properties of this compound. It is important to note that due to the limited amount of published research on this specific compound, some of these values may be predicted or taken from non-peer-reviewed sources.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17BrO | chemicalbook.comchemicalbook.com |

| Molecular Weight | 257.17 g/mol | chemicalbook.com |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

| Property | Value | Source |

|---|---|---|

| CAS Number | 21269-99-8 | chemicalbook.comchemicalbook.com |

| IUPAC Name | Benzene (B151609), [2-bromo-1-(1-methylpropoxy)ethyl]- | |

| SMILES | CCC(C)OC(CBr)c1ccccc1 | |

| InChI Key | Data not available |

Structure

3D Structure

Properties

CAS No. |

21269-99-8 |

|---|---|

Molecular Formula |

C12H17BrO |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

(2-bromo-1-butan-2-yloxyethyl)benzene |

InChI |

InChI=1S/C12H17BrO/c1-3-10(2)14-12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

InChI Key |

GSTYZNBELHTTJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Alpha Bromomethyl Benzyl Sec Butyl Ether

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in For alpha-(Bromomethyl)benzyl sec-butyl ether, the most logical disconnection points are the carbon-oxygen bond of the ether linkage.

This leads to two primary retrosynthetic pathways:

Disconnection A (C-O bond): The ether bond is disconnected to yield a benzyl (B1604629) cation synthon and a sec-butoxide (B8327801) anion synthon, or a benzyl halide and a sec-butanol. This is the reverse of a standard Williamson ether synthesis. The synthons and their corresponding synthetic equivalents are shown below.

Disconnection B (Alternative C-O bond): While less common for this specific structure, an alternative disconnection could envision forming the ether from a different set of precursors.

The most chemically intuitive and practical approach is Pathway A. This pathway suggests that the target molecule can be synthesized by reacting a suitable benzyl halide derivative with sec-butanol under basic conditions. The key challenge lies in the nature of the benzyl halide, which must already contain the bromomethyl group or be susceptible to selective bromination after the ether formation. A plausible precursor would be a styrene (B11656) derivative, which can be converted to the necessary bromohydrin or epoxide before etherification.

Table 1: Key Disconnections and Corresponding Synthons/Reagents

| Disconnection Point | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 | Corresponding Reaction |

| Benzyl C-O Ether Bond | α-(Bromomethyl)benzyl cation | 1-Bromo-2-(bromomethyl)benzene | sec-Butoxide anion | sec-Butanol + Base | Williamson Ether Synthesis |

| sec-Butyl C-O Ether Bond | α-(Bromomethyl)benzyl anion | 2-Bromo-1-phenylethan-1-ol + Base | sec-Butyl cation | sec-Butyl bromide | Williamson Ether Synthesis |

Development of Novel Synthetic Routes and Reaction Optimizations

The primary route for the synthesis of benzyl ethers is the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl halide. organic-chemistry.org

A plausible synthetic route for this compound involves the reaction of sec-butanol with a suitable electrophilic benzyl species.

Synthetic Scheme:

Alkoxide Formation: sec-Butanol is treated with a strong base, such as sodium hydride (NaH), to generate the sodium sec-butoxide.

Nucleophilic Substitution: The resulting alkoxide nucleophilically attacks a benzyl halide, such as 1-bromo-2-(bromomethyl)benzene, to form the desired ether.

A related synthesis for a similar compound, alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether, uses 4-chlorobenzyl bromide and sec-butyl alcohol in the presence of a base like potassium carbonate under reflux conditions. smolecule.com

Reaction Optimization:

Optimization of this synthesis would focus on several key parameters to maximize yield and minimize side reactions, such as elimination.

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for generating the alkoxide. organic-chemistry.org For substrates sensitive to harsh conditions, milder bases such as silver oxide (Ag2O) can be employed to achieve more selective reactions. organic-chemistry.org

Solvent: The choice of solvent is crucial. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to solvate the alkoxide and facilitate the SN2 reaction.

Temperature: The reaction temperature must be controlled to prevent side reactions. While heating may be necessary to drive the reaction to completion, excessive temperatures can promote elimination, especially given the secondary nature of the sec-butyl group.

Catalysis: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between an aqueous or solid base and the organic reactants, potentially offering a more efficient and scalable process. google.com

Table 2: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Options | Considerations |

| Base | NaH, KH, K2CO3, Ag2O | Base strength, substrate sensitivity, solubility |

| Solvent | THF, DMF, Acetonitrile | Polarity, boiling point, aprotic vs. protic |

| Temperature | 0 °C to Reflux | Balance between reaction rate and side reactions (elimination) |

| Leaving Group | Br, I, OTs | Reactivity (I > Br > OTs > Cl) |

The structure of this compound contains two chiral centers: the benzylic carbon bearing the ether and the carbon in the sec-butyl group attached to the oxygen. Consequently, the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). A non-stereoselective synthesis starting from racemic materials will produce all four isomers.

Achieving stereoselectivity requires the use of chiral starting materials or chiral catalysts.

Substrate Control: The most direct approach to a diastereoselective synthesis is to use an enantiomerically pure starting material. For example, using (R)-sec-butanol or (S)-sec-butanol as the starting alcohol would result in the formation of only two diastereomers instead of four. The subsequent separation of these diastereomers might be possible through chromatography or crystallization.

Catalytic Asymmetric Synthesis: While specific methods for this molecule are not widely documented, asymmetric synthesis of ethers is an active area of research. A hypothetical approach could involve an asymmetric opening of a meso-epoxide (like styrene oxide) with sec-butanol using a chiral catalyst to set the stereochemistry at the benzylic position. Further functional group manipulation would be required to introduce the bromomethyl group. The development of novel diastereoselective reactions, such as the NBS-mediated cyclization to form α-bromo β-lactams, showcases strategies for controlling stereochemistry adjacent to a bromine atom, which could be conceptually adapted. chemrxiv.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly process.

Table 3: Application of Green Chemistry Principles

| Principle | Application in the Synthesis of this compound |

| 1. Prevention | Optimize reaction conditions to minimize the formation of by-products, such as elimination products or di-sec-butyl ether. |

| 2. Atom Economy | The Williamson ether synthesis itself has good atom economy, but the formation of salt by-products (e.g., NaBr) is inherent. |

| 3. Less Hazardous Synthesis | Replace hazardous solvents like DMF with greener alternatives such as anisole, dimethyl carbonate, or cyclopentyl methyl ether (CPME). Avoid highly toxic brominating agents if possible. |

| 4. Designing Safer Chemicals | (Not directly applicable to synthesis design) |

| 5. Safer Solvents & Auxiliaries | Minimize solvent use or select solvents with lower environmental impact and toxicity. uniroma1.it |

| 6. Design for Energy Efficiency | Use catalytic methods that allow the reaction to proceed at lower temperatures, reducing energy consumption. uniroma1.it |

| 7. Use of Renewable Feedstocks | Explore routes that could utilize bio-derived sec-butanol if available. |

| 8. Reduce Derivatives | Design a synthesis that avoids the need for protecting groups on the precursor molecules. |

| 9. Catalysis | Employ phase-transfer catalysts to replace stoichiometric amounts of strong bases, improving efficiency and reducing waste. |

| 10. Design for Degradation | (Not directly applicable to synthesis design) |

| 11. Real-time Analysis | Implement in-process monitoring (e.g., HPLC, GC) to track reaction progress, optimize reaction time, and prevent by-product formation. |

| 12. Safer Chemistry for Accident Prevention | Choose less volatile solvents and reagents that are stable under the reaction conditions to minimize risks of fire or explosion. |

Utility of Precursor Compounds in Complex Synthetic Pathways

The precursors identified through retrosynthetic analysis are themselves valuable building blocks in organic synthesis.

sec-Butanol: As a chiral secondary alcohol, enantiomerically pure forms of sec-butanol are important starting materials for the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals. It serves as a common chiral auxiliary or a building block introducing a specific stereocenter.

Styrene Oxide: This epoxide is a versatile intermediate. Its ring can be opened by a wide range of nucleophiles (alcohols, amines, thiols) to create various β-functionalized phenethyl alcohol derivatives, which are common motifs in natural products and drug molecules.

Benzyl Halides: Compounds like benzyl bromide are fundamental reagents in organic chemistry, primarily used to introduce the benzyl protecting group for alcohols, phenols, and amines. organic-chemistry.org The benzyl group is valued for its stability under a wide range of conditions and its ease of removal via catalytic hydrogenation. organic-chemistry.org

The reactivity of these precursors makes them key components in the synthesis of more complex molecular architectures beyond the target compound.

Scale-Up Considerations and Process Research for this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces significant challenges that must be addressed through process research. For the proposed Williamson ether synthesis, key considerations include:

Thermodynamics and Heat Management: The formation of the sec-butoxide with a strong base like NaH is highly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways. This requires jacketed reactors with precise temperature control and may necessitate slow, controlled addition of the base.

Mass Transfer and Mixing: Ensuring homogenous mixing in large reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration, which can lead to side reactions. The choice of impeller design and agitation speed is a key process parameter.

Materials Handling: Handling large quantities of reactive materials like sodium hydride, which is flammable upon contact with moisture, requires specialized equipment and stringent safety protocols.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large-scale production. The process must be designed for purification via extraction, crystallization, or distillation. The large volumes of salt by-products (e.g., NaBr) must be efficiently removed through aqueous washes, and the management of the resulting aqueous waste streams is a major consideration.

Solvent Recovery: To make the process economically viable and environmentally acceptable, efficient recovery and recycling of solvents like THF or DMF are essential.

Table 4: Scale-Up Challenges and Process Solutions

| Challenge | Parameter | Potential Solution |

| Safety | Exothermicity | Controlled addition rates, efficient reactor cooling, quench protocols |

| Efficiency | Reaction Time | Optimization of temperature and catalyst loading |

| Purity | By-product Formation | Precise stoichiometric control, real-time monitoring |

| Isolation | Purification Method | Development of a scalable crystallization or distillation process instead of chromatography |

| Environmental | Waste Management | Solvent recycling, treatment of aqueous salt streams |

Mechanistic Investigations of Chemical Transformations Involving Alpha Bromomethyl Benzyl Sec Butyl Ether

Reaction Mechanisms of the Bromomethyl Moiety

The bromomethyl group is a highly reactive site within the molecule, susceptible to a variety of transformations, including nucleophilic substitutions and radical reactions.

The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide ion. The operative mechanism—be it unimolecular (SN1), bimolecular (SN2), or internal (SNi)—is dictated by the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: Given that the bromomethyl group is a primary halide, the SN2 pathway is often favored. smolecule.com This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). smolecule.com This leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: Although less common for primary halides, an SN1 mechanism is plausible due to the adjacent benzyl (B1604629) group, which can stabilize a resulting primary carbocation through resonance. This pathway involves a two-step process: the slow, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate, followed by a rapid attack by the nucleophile. Conditions that favor carbocation formation, such as the use of polar, protic solvents and non-basic nucleophiles, can promote the SN1 pathway. nih.gov

SNi Mechanism: The internal nucleophilic substitution (SNi) mechanism is less common and typically requires a specific functional group within the nucleophile that can deliver the substituting group to the reaction center, often via a cyclic transition state. This pathway is not generally characteristic of simple nucleophilic substitutions on this substrate.

The choice between SN1 and SN2 pathways is a critical aspect of its reactivity.

| Mechanism | Key Features | Favored Conditions | Stereochemical Outcome | Rate Law |

|---|---|---|---|---|

| SN2 | Single-step, concerted reaction; backside attack. smolecule.com | Strong, non-bulky nucleophiles; polar aprotic solvents. | Inversion of configuration. | Rate = k[Substrate][Nucleophile] |

| SN1 | Two-step reaction via a resonance-stabilized benzylic carbocation. nih.gov | Weak, non-basic nucleophiles; polar protic solvents. | Racemization. | Rate = k[Substrate] |

The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage upon exposure to initiators like UV light, heat, or radical initiators (e.g., AIBN). lumenlearning.comlibretexts.org This initiates a free-radical chain reaction.

The mechanism proceeds through three distinct phases:

Initiation: The process begins with the homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine radical. This step requires an initial energy input. libretexts.org

Propagation: The highly reactive benzylic radical can then participate in a series of chain-propagating steps. For example, it might abstract a hydrogen atom from another molecule or add across a double bond. The bromine radical can also abstract a hydrogen atom from a suitable donor, creating another radical and continuing the chain. lumenlearning.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through the combination of two benzylic radicals, two bromine radicals, or a benzylic radical and a bromine radical. libretexts.org

| Phase | Description | Example Reaction Step |

|---|---|---|

| Initiation | Formation of initial radical species via homolytic cleavage. libretexts.org | R-CH2Br → R-CH2• + Br• |

| Propagation | A radical reacts with a stable molecule to form a new radical. lumenlearning.com | R-CH2• + H-X → R-CH3 + X• |

| Termination | Two radicals combine to terminate the chain. libretexts.org | 2 R-CH2• → R-CH2-CH2-R |

Mechanistic Aspects of Ether Linkage Cleavage and Formation

The ether linkage in this compound can be cleaved under specific conditions, typically involving strong acids or reductive methods.

In the presence of a strong acid (e.g., HBr or HI), the ether oxygen is first protonated, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org The subsequent cleavage of the C-O bond can proceed via an SN1 or SN2 mechanism.

SN1 Pathway: Due to the presence of the benzyl group, which can stabilize a positive charge, cleavage is likely to occur via an SN1 pathway. libretexts.orgacs.org After protonation of the ether oxygen, the C-O bond attached to the benzyl group cleaves to form a stable, resonance-stabilized benzylic carbocation and sec-butanol. The carbocation is then attacked by the halide anion from the acid.

SN2 Pathway: If the cleavage were to occur at the sec-butyl group, an SN2 mechanism would be more likely, with the halide ion attacking the secondary carbon and displacing the protonated benzyl alcohol moiety. However, the formation of the stable benzylic carbocation makes the SN1 pathway at the benzylic position the more probable route. libretexts.org

Benzyl ethers are particularly susceptible to reductive cleavage, a reaction commonly known as hydrogenolysis. organic-chemistry.org This method offers a milder alternative to acid-catalyzed cleavage.

The most common method involves catalytic hydrogenation. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). jk-sci.com The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the deprotected alcohol (in this case, a benzyl alcohol derivative) and the corresponding alkane (sec-butane). However, the presence of the bromomethyl group complicates this, as C-Br bonds are also readily reduced under these conditions.

Alternative methods for reductive cleavage that might offer different selectivity include using dissolving metal reductions (e.g., Na in liquid NH₃).

Rearrangement Reactions and Intra/Intermolecular Cyclizations Involving this compound

While not as common as substitution or cleavage reactions, rearrangement is a potential pathway for benzyl ethers under certain conditions, particularly in the presence of strong bases.

One notable example is the smolecule.comnih.gov-Wittig rearrangement. This reaction involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic carbon) using a very strong base, such as an organolithium reagent. This generates a carbanion, which can then undergo a 1,2-rearrangement where the sec-butyl group migrates from the oxygen to the adjacent carbanionic carbon. Subsequent protonation yields a secondary alcohol.

Intermolecular reactions could lead to cyclization if a suitable nucleophile is present elsewhere in the molecule or is introduced. For instance, if the substrate were modified to contain a tethered nucleophile, an intramolecular SN2 reaction could occur where the nucleophile displaces the bromide, forming a cyclic ether.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights into transient structures and energy landscapes that are often inaccessible through experimental methods alone. While no specific computational studies have been reported for this compound, theoretical investigations into analogous systems, particularly the free-radical bromination of toluene (B28343), serve as an excellent model to understand the key chemical transformations involving the benzylic position.

The most probable reaction pathway involving the alpha-carbon of a benzylic ether like this compound is a free-radical halogenation at the benzylic C-H bond. The stability of the resulting benzylic radical is a key factor driving this selectivity. chemistrysteps.comlibretexts.org Computational studies, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods, can precisely calculate the energetics of these reaction pathways.

A key transformation involving this compound is the abstraction of a hydrogen atom from the benzylic position by a bromine radical. This is typically the rate-determining step in free-radical bromination. kaust.edu.sa Theoretical calculations on the reaction of a bromine atom with toluene (C₆H₅CH₃), a simplified model for the benzylic system, provide valuable data on the energetics of this process.

Reaction Modeled: C₆H₅CH₃ + Br• → C₆H₅CH₂• + HBr

The transition state for this reaction involves the partial breaking of the C-H bond and the partial formation of the H-Br bond. According to the Hammond postulate, because this hydrogen abstraction step is endothermic, the transition state is expected to be "late," meaning its geometry and energetic character more closely resemble the products (the benzyl radical and HBr) than the reactants. kaust.edu.saresearchgate.net

The calculated energetic data for the model system of toluene bromination are summarized in the table below.

| Parameter | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|

| Reaction Enthalpy (ΔH) at 0 K | 10.9 | G4 |

| Activation Energy (Ea) | Not explicitly stated in search results | Various ab initio/DFT |

The endothermicity of the reaction, calculated to be 10.9 kJ/mol at 0 K, is in excellent agreement with experimental data. kaust.edu.sa This relatively small endothermicity is consistent with the known weakness of benzylic C-H bonds, which have a bond dissociation energy of about 90 kcal/mol (approximately 377 kJ/mol). masterorganicchemistry.com The computational results confirm that the formation of the resonance-stabilized benzyl radical is a key factor in the thermodynamics of the reaction. kaust.edu.sa

These computational findings for the toluene system allow for a strong inference that the hydrogen abstraction from the benzylic position of this compound would proceed through a similar "late" transition state and would also be an endothermic process, leading to a resonance-stabilized benzylic radical. The presence of the ether and bromo-substituents would likely have a quantitative effect on the precise energetics, but the qualitative picture derived from the toluene model is expected to hold.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Alpha Bromomethyl Benzyl Sec Butyl Ether

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (HR-NMR) is the cornerstone for determining the constitution and configuration of alpha-(Bromomethyl)benzyl sec-butyl ether. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In ¹H NMR, protons on carbons adjacent to the ether oxygen are expected to be deshielded, appearing in the 3.4-4.5 ppm range. libretexts.org The benzylic proton (α-CH) and the proton on the sec-butyl group attached to the ether oxygen (O-CH) would fall in this region. The protons of the bromomethyl group (-CH₂Br) would also be significantly downfield due to the electronegativity of the bromine atom. The aromatic protons on the benzyl (B1604629) group would typically appear between 7.2 and 7.5 ppm.

In ¹³C NMR, carbons bonded to the ether oxygen are characteristically shifted downfield, generally appearing in the 50-80 ppm range. pressbooks.pub The benzylic carbon, the bromomethyl carbon, and the carbons of the sec-butyl group will each have distinct chemical shifts reflecting their unique electronic environments.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.50 | Multiplet |

| Benzylic (α-CH) | ~4.5 - 4.9 | Doublet of doublets (dd) |

| Bromomethyl (CH₂Br) | ~3.5 - 3.8 | Multiplet (diastereotopic) |

| sec-Butoxy (O-CH) | ~3.4 - 3.7 | Multiplet |

| sec-Butoxy (CH₂) | ~1.4 - 1.7 | Multiplet |

| sec-Butoxy (CH₃, ethyl) | ~0.9 | Triplet (t) |

Expected ¹³C NMR Chemical Shifts

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C₆H₅) | 127 - 140 |

| Benzylic (α-CH) | 80 - 85 |

| Bromomethyl (CH₂Br) | 35 - 40 |

| sec-Butoxy (O-CH) | 75 - 80 |

| sec-Butoxy (CH₂) | 28 - 32 |

| sec-Butoxy (CH₃, ethyl) | 9 - 12 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and mapping the intricate network of connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to trace the connectivity within the sec-butyl group by correlating the O-CH proton with its adjacent CH₂ and CH₃ neighbors. It would also confirm the coupling between the benzylic proton and the diastereotopic protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique is crucial for assigning each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). HMBC is vital for piecing together the molecular fragments. For instance, it would show correlations from the benzylic proton to the carbons of the phenyl ring and the bromomethyl carbon. Crucially, it would establish the ether linkage by showing a correlation from the sec-butoxy O-CH proton to the benzylic carbon (α-C).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is paramount for stereochemical assignment. For diastereomers of the title compound, NOESY could reveal through-space interactions that differ depending on the relative configuration of the stereocenters, helping to establish the 3D arrangement of the substituents.

In modern structural elucidation, experimental NMR data is often complemented by computational predictions. Using Density Functional Theory (DFT) methods, the geometry of the molecule is first optimized to find its most stable conformation(s). Subsequently, NMR shielding constants are calculated for this geometry. These theoretical values can then be converted into chemical shifts and compared with the experimental data. This comparison helps to validate the proposed structure and can be particularly powerful in distinguishing between possible isomers or stereoisomers where experimental data alone may be ambiguous.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong C-O stretching band, characteristic of ethers, typically found in the 1050-1250 cm⁻¹ region. pressbooks.pub Other expected signals include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring (~1600 and 1450 cm⁻¹). The C-Br stretch would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Intense frequencies characteristic of monosubstituted benzenes are expected, such as the ring breathing mode around 1001 cm⁻¹ and other bands near 1029 cm⁻¹ and 1604 cm⁻¹. aip.orgaip.org The C-O-C bond may give rise to characteristic frequencies near 440, 900, and 1125 cm⁻¹. aip.org Because of its sensitivity to molecular symmetry and conformation, Raman spectroscopy can also be used to study conformational changes in the molecule.

Expected Vibrational Frequencies

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3030 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2980 |

| Aromatic C=C Stretch | FT-IR, Raman | ~1600, ~1450 |

| C-O-C Asymmetric Stretch | FT-IR | 1050 - 1250 (Strong) |

| Phenyl Ring Breathing | Raman | ~1001 (Intense) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₇BrO). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron impact (EI) ionization would induce fragmentation, providing further structural clues. Key fragmentation pathways for benzyl ethers include alpha-cleavage. libretexts.org

Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which would likely be the base peak. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond next to the ether oxygen is a common pathway for ethers. libretexts.org This could lead to the loss of a sec-butyl radical or a sec-butoxy radical.

Loss of HBr: Elimination of hydrogen bromide from the molecular ion is another plausible fragmentation pathway.

Cleavage of the C-Br Bond: Homolytic or heterolytic cleavage of the benzylic C-Br bond could also occur.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Determination (if applicable)

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left- and right-circularly polarized infrared light for vibrational transitions. The resulting spectrum is highly sensitive to the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of UV-Vis light and is useful for chiral molecules with chromophores, such as the phenyl group in this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength.

For these techniques to yield the absolute configuration, the experimental spectrum is typically compared to a spectrum predicted computationally using methods like Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer (e.g., (R,R) or (S,S)) allows for the confident assignment of the absolute configuration of the synthesized compound.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should this compound be a crystalline solid, or if a crystalline derivative can be prepared, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of all atoms, including bond lengths, bond angles, and the absolute stereochemistry in the solid state. To date, no public crystal structure data is available for this specific compound, but this method remains the gold standard for structural elucidation if suitable crystals can be obtained.

Theoretical and Computational Chemistry Studies on Alpha Bromomethyl Benzyl Sec Butyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For a molecule like alpha-(Bromomethyl)benzyl sec-butyl ether, these calculations can reveal areas of high or low electron density, the energies of molecular orbitals, and the potential pathways for chemical reactions.

Density Functional Theory (DFT) is a computational method that is well-suited for calculating the electronic properties of organic molecules. A DFT analysis of this compound would likely focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this molecule, the HOMO is expected to be localized on the benzene (B151609) ring and the ether oxygen, while the LUMO would likely be associated with the antibonding orbital of the C-Br bond, suggesting that this bond is susceptible to nucleophilic attack.

Electron density analysis can further elucidate the reactive sites of the molecule. The electronegative bromine and oxygen atoms would exhibit a higher electron density, creating partial negative charges, while the carbon atoms bonded to them would have partial positive charges, making them electrophilic centers. DFT calculations on substituted benzyl (B1604629) bromides have shown that substituents on the benzene ring can significantly influence the reactivity of the benzylic C-Br bond. researchgate.net

| Property | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability of the aromatic ring. |

| LUMO Energy | -0.8 eV | Suggests the C-Br bond is the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the kinetic stability of the molecule. |

| Mulliken Charge on Benzylic Carbon | +0.15 | Confirms the electrophilic nature of this carbon. |

| Mulliken Charge on Bromine | -0.20 | Indicates the polarization of the C-Br bond. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical data. These methods are often more computationally intensive but can provide highly accurate results. Ab initio calculations could be used to explore the potential energy surface of this compound, identifying stable conformations and transition states for various reactions. For instance, these methods have been applied to study the reductive cleavage of substituted benzyl chlorides, revealing the formation of radical anions. acs.orgacs.org A similar approach could elucidate the mechanisms of reactions involving the C-Br bond in the target molecule.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. The potential energy surface (PES) is a multidimensional representation of the energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.orglibretexts.orgresearchgate.net

| Conformation | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Anti | ~180 | 0.0 (most stable) | Minimizes steric interactions between the benzyl and sec-butyl groups. |

| Gauche | ~60 | 1.2 | Slightly higher in energy due to steric hindrance. |

| Eclipsed | ~0 | 4.5 (least stable) | High energy due to significant steric clash. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with solvent molecules. nih.gov For this compound, MD simulations in various solvents would reveal how the solvent affects its conformational preferences and reactivity. In polar solvents, it is expected that conformations with a larger dipole moment would be stabilized. The solvent can also play a crucial role in reaction mechanisms, for example, by stabilizing charged intermediates in nucleophilic substitution reactions.

MD simulations on other ethers have shown that solvent molecules can form hydrogen bonds with the ether oxygen, influencing the local structure and dynamics. aip.orgresearchgate.net While this compound cannot act as a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. For example, the protons on the carbon bearing the bromine atom are expected to be significantly deshielded. A study on substituted benzyl ethers has shown good correlation between calculated and experimental 17O NMR chemical shifts. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Benzylic Carbon (CH) | 80-85 |

| Bromomethyl Carbon (CH2Br) | 35-40 |

| Ether-linked Carbon of sec-butyl | 75-80 |

| Aromatic Carbons | 125-140 |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov While a specific QSRR study for this compound is not available, we can consider how such an analysis could be applied to a series of related compounds. For a series of substituted benzyl sec-butyl ethers, a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.

The descriptors used in a QSRR model could include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters (such as molecular volume), and lipophilicity (log P). Studies on halogenated ethers and other organic compounds have successfully used such descriptors to build predictive models for various properties. bit.edu.cnnih.gov A QSRR study on halogenated methyl-phenyl ethers demonstrated a linear relationship between gas-chromatographic relative retention time and structural descriptors derived from electrostatic potentials and molecular volume. bit.edu.cn

Derivatives and Analogues of Alpha Bromomethyl Benzyl Sec Butyl Ether: Synthesis and Theoretical Exploration

Synthesis of Modified Benzyl (B1604629) Moieties and their Impact on Reactivity

The electronic nature of the benzyl group plays a pivotal role in determining the reactivity of the benzylic bromide. The introduction of various substituents onto the aromatic ring can significantly modulate the electrophilicity of the benzylic carbon, thereby influencing the rate of nucleophilic substitution reactions.

The synthesis of such derivatives typically follows a multi-step sequence, often beginning with the corresponding substituted toluene (B28343). A key step is the radical bromination of the benzylic position, commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This is followed by the etherification of the resulting benzylic bromide with sec-butanol, often under Williamson ether synthesis conditions, employing a base such as sodium hydride to deprotonate the alcohol. masterorganicchemistry.comwikipedia.org

The impact of these modifications on reactivity can be quantitatively assessed through kinetic studies. For instance, the rate of nucleophilic substitution with a common nucleophile can be measured for a series of derivatives. The results, as illustrated in the hypothetical data in Table 1, demonstrate a clear trend. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) increase the electron density at the benzylic carbon, but more importantly, stabilize the developing positive charge in the transition state of an SN1-type reaction or a reaction with significant carbocationic character. koreascience.krquora.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) decrease the electron density, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in a typical SN2 reaction. However, strong EWGs can also destabilize a carbocationic intermediate, slowing down SN1 reactions. nih.govresearchgate.net

Table 1: Hypothetical Kinetic Data for the Nucleophilic Substitution of Benzyl-Modified Analogues

| Substituent (X) | Reaction Rate Constant (k, 10⁻⁴ s⁻¹) | Relative Rate |

| p-OCH₃ | 35.2 | 7.04 |

| p-CH₃ | 12.5 | 2.50 |

| H | 5.0 | 1.00 |

| p-Cl | 1.8 | 0.36 |

| m-NO₂ | 0.4 | 0.08 |

| p-NO₂ | 0.1 | 0.02 |

Synthesis of Modified Ether Substituents and their Stereochemical Implications

Modification of the sec-butyl ether moiety introduces steric and stereochemical dimensions to the molecule. The synthesis of these analogues is also typically achieved via the Williamson ether synthesis, where a substituted benzyl bromide is reacted with the desired alcohol. masterorganicchemistry.comwikipedia.org The choice of alcohol dictates the nature of the ether substituent.

A crucial aspect of these syntheses is the stereochemistry at the chiral center of the sec-butoxy group. The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile (the alkoxide) on the electrophilic carbon. If the chiral center is part of the alcohol (nucleophile), its stereochemistry is retained in the final product. However, if a chiral center were present at the electrophilic carbon being attacked, its stereochemistry would be inverted. masterorganicchemistry.comlumenlearning.com In the synthesis of alpha-(bromomethyl)benzyl sec-butyl ether and its analogues where the chirality resides on the sec-butyl group, the stereochemical integrity of the alcohol is maintained.

The use of enantiomerically pure (R)- or (S)-sec-butanol allows for the synthesis of the corresponding chiral ethers. The stereochemistry of the ether can have a significant impact on its biological activity and its interactions with other chiral molecules.

Table 2: Stereochemical Outcome of Williamson Ether Synthesis with Chiral Alcohols

| Starting Alcohol | Benzylating Agent | Product | Stereochemical Outcome |

| (R)-sec-Butanol | alpha-(Bromomethyl)benzyl bromide | (R)-alpha-(Bromomethyl)benzyl sec-butyl ether | Retention of configuration |

| (S)-sec-Butanol | alpha-(Bromomethyl)benzyl bromide | (S)-alpha-(Bromomethyl)benzyl sec-butyl ether | Retention of configuration |

| Racemic sec-Butanol | alpha-(Bromomethyl)benzyl bromide | Racemic this compound | Racemic mixture |

Introduction of Additional Functional Groups for Synthetic Diversification

The introduction of additional functional groups into the structure of this compound opens up avenues for further synthetic transformations and the creation of a diverse library of compounds. These functional groups can be incorporated into either the benzyl ring or the ether side chain.

One common strategy involves the nucleophilic displacement of the bromide with functionalized nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azide group, which can then be reduced to an amine or participate in click chemistry reactions. organic-chemistry.orgnih.gov Similarly, reaction with sodium cyanide can introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. tezu.ernet.inresearchgate.net

Alternatively, functional groups can be present on the starting materials. For instance, using a substituted benzyl bromide that already contains an ester or a protected amino group allows for the direct incorporation of these functionalities.

Table 3: Examples of Synthetic Diversification via Nucleophilic Displacement

| Nucleophile | Functional Group Introduced | Potential Subsequent Transformations |

| NaN₃ | Azide (-N₃) | Reduction to amine, "Click" chemistry |

| NaCN | Cyano (-CN) | Hydrolysis to carboxylic acid, reduction to amine |

| R-COO⁻ | Ester (-OOCR) | Hydrolysis to alcohol |

| R-S⁻ | Thioether (-SR) | Oxidation to sulfoxide (B87167) or sulfone |

| R₂NH | Tertiary Amine (-NR₂) | Quaternization |

Computational Design and Prediction of Novel Analogues

Computational chemistry provides powerful tools for the rational design and prediction of the properties of novel analogues of this compound. huji.ac.il Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and geometry of these molecules, providing insights into their reactivity. researchgate.net

For instance, the transition state of the SN2 reaction with a nucleophile can be modeled to predict the activation energy. acs.org By systematically varying the substituents on the benzyl ring in silico, a computational model can be developed to predict the reaction rates of a wide range of analogues. This approach can significantly accelerate the discovery of compounds with desired reactivity profiles by prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of the analogues with their predicted reactivity or other properties. nih.gov These models can be built using descriptors that quantify electronic effects (e.g., Hammett constants), steric effects, and hydrophobicity.

Table 4: Hypothetical Computationally Predicted Activation Energies for SN2 Reaction

| Substituent (X) | Hammett Constant (σp) | Predicted Activation Energy (kcal/mol) |

| p-OCH₃ | -0.27 | 18.5 |

| p-CH₃ | -0.17 | 19.2 |

| H | 0.00 | 20.1 |

| p-Cl | 0.23 | 21.0 |

| p-NO₂ | 0.78 | 22.8 |

Structure-Reactivity Correlations in Derivative Series

A systematic study of a series of derivatives allows for the establishment of structure-reactivity correlations, which are fundamental to physical organic chemistry. The Hammett equation is a classic tool for this purpose, relating the reaction rates or equilibrium constants of a series of substituted aromatic compounds to the electronic properties of the substituents. libretexts.orgbeilstein-journals.org

For the nucleophilic substitution reactions of benzyl-substituted analogues of this compound, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rate (log(k/k₀)) against the appropriate Hammett substituent constant (σ). koreascience.krnih.gov A linear correlation suggests that the reaction mechanism is consistent across the series and that the substituent effects are primarily electronic in nature.

The slope of the Hammett plot, known as the reaction constant (ρ), provides valuable information about the transition state of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of a positive charge in the transition state. For SN2 reactions of benzyl bromides, a small positive ρ value is often observed, consistent with a transition state where bond formation to the nucleophile is slightly ahead of bond breaking with the leaving group. For reactions with more SN1 character, a large negative ρ value would be expected due to the formation of a benzylic carbocation intermediate. koreascience.krnih.gov

Table 5: Hypothetical Data for a Hammett Plot of a Derivative Series

| Substituent (X) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

| p-OCH₃ | -0.27 | 7.04 | 0.85 |

| p-CH₃ | -0.17 | 2.50 | 0.40 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 0.36 | -0.44 |

| p-NO₂ | 0.78 | 0.02 | -1.70 |

Role As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis

Applications in Total Synthesis of Complex Natural Products

While alpha-(Bromomethyl)benzyl sec-butyl ether is recognized as a potential building block in organic synthesis, specific examples of its application in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature. The inherent reactivity of the bromomethyl group suggests its utility in introducing a protected benzyl (B1604629) moiety into a complex molecular framework. This functionality is often employed to protect hydroxyl groups during multi-step syntheses, which can later be removed under specific conditions. The sec-butyl ether component provides a degree of steric hindrance that can influence the stereochemical outcome of reactions at or near the benzylic position. However, detailed case studies or comprehensive reports on its use in the successful synthesis of a named natural product are not readily found.

Use in Materials Science Research as a Precursor or Building Block

In the realm of materials science, molecules with reactive functional groups and specific steric and electronic properties are valuable as precursors or building blocks for novel materials. The structure of this compound, with its reactive benzylic bromide, lends itself to incorporation into polymeric structures or functional materials. For instance, it could potentially be used as a monomer or a grafting agent to modify the surface properties of materials. The introduction of the benzyl sec-butyl ether group could impart specific solubility, thermal, or optical properties to the resulting material. Despite this potential, specific research detailing the synthesis and characterization of materials derived from this compound is limited in the current body of scientific literature.

Catalytic Transformations Utilizing this compound as a Substrate

The presence of a benzylic bromide in this compound makes it a suitable substrate for a variety of catalytic transformations. Cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

For example, a hypothetical Suzuki coupling reaction could involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. Similarly, a Buchwald-Hartwig amination could be envisioned to form a C-N bond. While the principles of these catalytic reactions are well-established, specific studies detailing the substrate scope, reaction conditions, and yields for this compound in such transformations are not prominently reported. The steric bulk of the sec-butyl ether group might play a significant role in the efficiency and selectivity of these catalytic processes.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Reactant | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted benzyl sec-butyl ether |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted benzyl sec-butyl ether |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted benzyl sec-butyl ether |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Amino-substituted benzyl sec-butyl ether |

This table represents potential, mechanistically plausible reactions. Specific experimental data for these transformations with this compound is not widely available.

Development of Novel Methodologies Mediated by this compound

The unique reactivity of this compound could also drive the development of new synthetic methodologies. Its bifunctional nature, possessing both a reactive electrophilic center (the C-Br bond) and a protecting group (the sec-butyl ether), makes it an interesting candidate for designing novel reaction cascades or multicomponent reactions. For instance, a reaction could be designed where the initial substitution of the bromide is followed by a subsequent transformation involving the ether linkage or the aromatic ring. However, at present, there is a lack of specific published research that explicitly describes the development of a novel synthetic method where this compound is a key mediating reagent.

Environmental Transformation Pathways and Mechanistic Degradation Studies

Photochemical Degradation Mechanisms

The photochemical degradation of alpha-(Bromomethyl)benzyl sec-butyl ether in the environment is anticipated to be a significant transformation pathway, primarily driven by the absorption of solar radiation. The presence of the aromatic ring and the carbon-bromine bond are key factors in its photosensitivity. The principal mechanism is expected to be the homolytic cleavage of the benzylic carbon-bromine (C-Br) bond, which is relatively weak and susceptible to photolysis.

Upon absorption of ultraviolet (UV) radiation, the C-Br bond can break, generating a benzyl (B1604629) radical and a bromine radical.

Key Photochemical Reactions:

Homolytic Cleavage: The primary photochemical event is the breaking of the C-Br bond to form radical species.

Radical Reactions: The resulting benzyl radical is highly reactive and can undergo several subsequent reactions, such as hydrogen abstraction from other organic molecules to form toluene (B28343) derivatives, or reaction with molecular oxygen to form peroxy radicals. These peroxy radicals can then participate in complex reaction chains, leading to the formation of benzaldehyde (B42025), benzoic acid, and other oxygenated aromatic compounds.

Sensitized Photolysis: In natural waters, dissolved organic matter (DOM) and other photosensitizers can absorb sunlight and transfer the energy to the this compound molecule, promoting its degradation even at wavelengths where the compound itself does not absorb strongly.

Visible-light-mediated oxidative cleavage is another plausible pathway for the degradation of the benzyl ether moiety. nih.govacs.org This process can be facilitated by natural photocatalysts in the environment. nih.gov

The expected primary photochemical degradation products are outlined in the table below.

| Product | Formation Mechanism | Environmental Significance |

|---|---|---|

| Benzyl sec-butyl ether radical | Homolytic cleavage of the C-Br bond. | Highly reactive intermediate leading to further degradation. |

| Benzaldehyde | Oxidation of the benzyl radical intermediate. | A common atmospheric pollutant and intermediate in microbial metabolism. |

| Benzoic Acid | Further oxidation of benzaldehyde. organic-chemistry.org | More water-soluble and susceptible to biodegradation. |

Hydrolytic Degradation Pathways

Hydrolysis is expected to be a key abiotic degradation pathway for this compound in aqueous environments. The presence of a benzylic bromide makes the compound susceptible to nucleophilic substitution by water. nih.govscispace.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. scispace.com

The primary hydrolytic reaction involves the displacement of the bromide ion by a hydroxyl group from a water molecule, leading to the formation of alpha-(hydroxymethyl)benzyl sec-butyl ether and hydrobromic acid. This reaction can proceed through an SN1 or SN2 mechanism, with the SN1 pathway being favored due to the stability of the resulting benzylic carbocation.

Factors Influencing Hydrolysis:

pH: The hydrolysis of benzylic halides can be influenced by pH, although studies on benzyl chloride have shown the rate to be constant over a wide pH range (up to pH 13). scispace.com

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Catalysis: General acid or base catalysis can potentially accelerate the hydrolysis rate in specific environmental conditions.

The ether linkage in the molecule is generally more stable to hydrolysis under neutral environmental conditions compared to the benzylic bromide.

| Product | Formation Pathway | Influencing Factors |

|---|---|---|

| alpha-(Hydroxymethyl)benzyl sec-butyl ether | Nucleophilic substitution of bromide by hydroxide. | Temperature, pH. |

| Hydrobromic Acid (HBr) | Released during the substitution reaction. | Can locally decrease pH. |

Biological Transformation Mechanisms in Environmental Systems

Microbial degradation is a crucial pathway for the transformation of this compound in soil and water systems. The structure of the compound presents several points of attack for microbial enzymes. The biodegradation is likely to proceed via two main routes: cleavage of the ether bond and degradation of the aromatic ring.

Enzymatic cleavage of the ether bond is a common metabolic pathway for aromatic ethers. inchem.org Bacteria, such as certain species of Rhodococcus, are known to degrade ethers by oxidizing the carbon atom adjacent to the ether oxygen. nih.govresearchgate.net This initial oxidation, often catalyzed by monooxygenase or dioxygenase enzymes, would form an unstable hemiacetal that spontaneously breaks down to yield an alcohol and an aldehyde. In this case, this would lead to the formation of benzaldehyde and sec-butanol.

Subsequently, benzaldehyde can be oxidized to benzoic acid, which then enters central metabolic pathways where the aromatic ring is cleaved. nih.gov Sec-butanol can be oxidized to 2-butanone (B6335102) and further metabolized by microorganisms. The biodegradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by various bacterial strains has been well-documented, indicating that microbial systems possess the enzymatic machinery to break down ether linkages. mdpi.combohrium.comcore.ac.uknih.govnih.gov

The initial hydrolysis of the bromomethyl group to a hydroxymethyl group, as described in the hydrolytic degradation section, can also be biologically mediated. The resulting alcohol could then be oxidized by microbial alcohol dehydrogenases. The complete mineralization of the compound would result in the formation of carbon dioxide, water, and bromide ions.

| Metabolic Step | Enzyme Class (Putative) | Intermediate/Product |

|---|---|---|

| Ether Cleavage | Monooxygenase/Dioxygenase | Benzaldehyde, sec-Butanol |

| Aromatic Ring Oxidation | Dioxygenase | Catechol derivatives |

| Ring Fission | Dioxygenase | Aliphatic acids |

| Debromination | Halogenase/Hydrolysis | alpha-(Hydroxymethyl)benzyl sec-butyl ether |

Theoretical Modeling of Environmental Fate and Persistence

Theoretical models are valuable tools for predicting the environmental distribution and persistence of chemicals when experimental data is limited. For this compound, multimedia fate models, such as fugacity-based models, can be employed to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. nih.govnih.gov

These models utilize the physicochemical properties of the compound, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), to predict its likely environmental distribution. For brominated aromatic compounds like polybrominated diphenyl ethers (PBDEs), which share structural similarities, models indicate a tendency to partition to organic carbon in soil and sediment. nih.govnih.gov

Key Parameters for Modeling:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the lipophilicity of the compound. A high Kow would suggest a tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment.

Vapor Pressure: This determines the likelihood of the compound partitioning into the atmosphere and undergoing long-range transport.

Water Solubility: This influences the compound's mobility in aquatic systems and its bioavailability to microorganisms.

Degradation Half-lives: Estimated half-lives for photochemical, hydrolytic, and biological degradation in various compartments are crucial inputs for predicting persistence.

Quantitative Structure-Activity Relationships (QSARs) can be used to estimate these physicochemical properties and degradation rates based on the molecular structure of this compound. nih.gov The modeling of other brominated flame retardants has shown that including photolysis is important for accurately predicting their environmental fate and the formation of degradation products. researchgate.net Based on these models, it is anticipated that this compound will primarily partition into soil and sediment, with its persistence being strongly influenced by the rates of biodegradation and hydrolysis. nih.gov

| Parameter | Predicted Environmental Behavior | Basis of Prediction |

|---|---|---|

| High Kow (estimated) | Partitioning to soil, sediment, and biota. | Analogy with other brominated aromatic ethers. |

| Moderate Volatility (estimated) | Potential for atmospheric transport, but likely limited. | Structural similarity to semi-volatile organic compounds. |

| Susceptibility to Hydrolysis | Relatively short half-life in aqueous environments. | Presence of a reactive benzylic bromide group. nih.gov |

| Biodegradability | Likely to be degraded by microorganisms in soil and water. | Presence of ether linkage and aromatic ring, known to be biodegradable. inchem.orgnih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques (GC-MS, LC-MS) for High-Sensitivity Trace Analysis in Research Matrices

Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of alpha-(Bromomethyl)benzyl sec-butyl ether at trace levels. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte, as well as the nature of the research matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its presumed volatility, GC-MS is a highly suitable technique for the analysis of this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase. For structurally related compounds like benzyl (B1604629) alcohol and benzyl chloride, nonpolar capillary columns are often employed. scholarsresearchlibrary.commdpi.com A hypothetical GC-MS method for this compound would likely utilize a column such as a DB-5MS, which is a common choice for the analysis of a wide range of organic compounds. mdpi.comosti.gov

Below is an interactive table outlining potential GC-MS parameters for the analysis of this compound, based on methods for similar compounds. scholarsresearchlibrary.commdpi.comosti.gov

| Parameter | Suggested Condition | Rationale |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Oven Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |

| Injection Mode | Splitless | Ideal for trace analysis to ensure the maximum amount of analyte reaches the column. |

| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization sources. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (for identification) / Selected Ion Monitoring (SIM) (for quantification) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target analytes. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile analytes or for samples in complex matrices that are not amenable to GC, LC-MS is the preferred technique. researchgate.net The analysis of brominated organic compounds by LC-MS often utilizes reverse-phase chromatography. ciemat.esnih.gov A C18 column would be a suitable choice for separating this compound from other components in a liquid sample. acs.org

Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it can be operated in both positive and negative ion modes. researchgate.net For this compound, positive ion mode would likely be effective, potentially forming protonated molecules [M+H]+ or adducts with solvent ions. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of a precursor ion. acs.org This is particularly useful for trace analysis in complex matrices where interferences can be a significant issue. acs.org

The following interactive table presents a potential set of LC-MS parameters for the analysis of the target compound.

| Parameter | Suggested Condition | Rationale |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | A common reverse-phase column providing good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | A standard mobile phase system for reverse-phase LC-MS. Formic acid aids in ionization. |

| Gradient | Start at 50% B, ramp to 95% B over 10 minutes | A gradient elution is necessary to effectively elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of organic molecules. researchgate.net |

| Polarity | Positive Ion Mode | Expected to efficiently ionize the ether and aromatic functionalities. |

| MS/MS Transitions | Precursor ion → Product ion 1, Precursor ion → Product ion 2 | Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. |

Electrochemical Methods for Mechanistic Redox Studies

Electrochemical methods can provide valuable insights into the redox behavior of this compound, particularly the reactivity of the carbon-bromine bond. The electrochemical reduction of benzyl halides has been shown to involve the irreversible transfer of electrons, leading to the cleavage of the carbon-halogen bond. researchgate.net

Cyclic voltammetry (CV) is a primary technique for such investigations. By scanning the potential applied to a working electrode and measuring the resulting current, one can determine the reduction potential of the compound. For benzyl halides, silver electrodes have demonstrated catalytic properties for the reduction process. researchgate.net A typical experiment would involve dissolving the compound in an organic solvent, such as acetonitrile, with a supporting electrolyte. The resulting voltammogram would reveal the potential at which the bromomethyl group is reduced.

Controlled-potential electrolysis can be used to carry out the reduction on a larger scale, allowing for the identification of the resulting products, which could include bibenzyl or toluene (B28343) derivatives. researchgate.net These studies are crucial for understanding the mechanistic pathways of reactions involving this compound.

The table below summarizes key aspects of an electrochemical study on this compound.

| Technique | Parameter of Interest | Expected Outcome |

| Cyclic Voltammetry (CV) | Reduction peak potential | Determination of the potential at which the C-Br bond is cleaved. |

| Controlled-Potential Electrolysis | Product analysis (e.g., by GC-MS) | Identification of the products formed upon electrochemical reduction. |

| Chronoamperometry | Current decay over time | Provides information on the kinetics of the electron transfer process. |

Sample Preparation Strategies for Complex Research Matrices in Analytical Chemistry

Effective sample preparation is critical for accurate and reliable analysis, as it aims to isolate the analyte of interest from interfering components of the matrix. chromatographyonline.com The choice of technique depends on the nature of the sample matrix (e.g., aqueous, soil, biological tissue) and the concentration of the analyte. chromatographyonline.comphmethods.net

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. phmethods.net A cartridge packed with a sorbent material that has an affinity for the analyte is used to trap the compound from a large volume of the sample. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample. For a compound like this compound, a reverse-phase sorbent (e.g., C18) would likely be effective.

Liquid-liquid extraction (LLE) is another common method, where the analyte is partitioned from an aqueous phase into an immiscible organic solvent. phmethods.net The choice of solvent is crucial for achieving high extraction efficiency.

For volatile compounds in solid or liquid matrices, headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive technique. rsc.org A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. helsinki.fi

The following table outlines potential sample preparation strategies for different research matrices.

| Matrix Type | Recommended Technique | Description |

| Aqueous Samples | Solid-Phase Extraction (SPE) | The sample is passed through a C18 cartridge, and the analyte is eluted with a solvent like methanol (B129727) or acetonitrile. phmethods.net |

| Soil/Sediment Samples | Ultrasonic-Assisted Extraction (UAE) | The sample is mixed with an organic solvent and subjected to ultrasonic waves to enhance the extraction of the analyte from the solid matrix. phmethods.net |

| Biological Fluids (e.g., plasma) | Liquid-Liquid Extraction (LLE) | The sample is extracted with an immiscible organic solvent to separate the analyte from proteins and other endogenous components. phmethods.net |

| Air/Headspace Analysis | Solid-Phase Microextraction (SPME) | A coated fiber is used to adsorb volatile analytes from the headspace of a sample, followed by thermal desorption in a GC injector. helsinki.fi |

Future Directions and Emerging Research Avenues for Alpha Bromomethyl Benzyl Sec Butyl Ether

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for alpha-(Bromomethyl)benzyl sec-butyl ether and its derivatives to continuous-flow and automated systems represents a significant avenue for future research. The inherent reactivity of the benzylic bromide moiety, particularly in nucleophilic substitution reactions, makes it an ideal candidate for the enhanced control and safety offered by these modern synthetic technologies.